
2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide is an organic compound that features a unique oxathiin ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and oxygen in the ring structure imparts unique chemical properties that can be exploited for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of a phenylacetamide derivative with a suitable sulfur-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the oxathiin ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiin ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The oxathiin ring can interact with enzymes or receptors, leading to modulation of their activity. The phenylacetamide moiety can also contribute to binding interactions, enhancing the compound’s overall efficacy. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-methylacetamide
- 2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-ethylacetamide
- 2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-propylacetamide
Uniqueness
2-(5,6-Dihydro-1,4-oxathiin-2-yl)-N-phenylacetamide is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological activities and applications.
Eigenschaften
CAS-Nummer |
102437-90-1 |
|---|---|
Molekularformel |
C12H13NO2S |
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-oxathiin-6-yl)-N-phenylacetamide |
InChI |
InChI=1S/C12H13NO2S/c14-12(8-11-9-16-7-6-15-11)13-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,14) |
InChI-Schlüssel |
LWHTWNZDEYSKOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC=C(O1)CC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


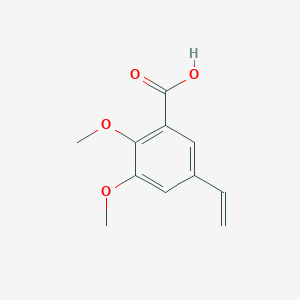
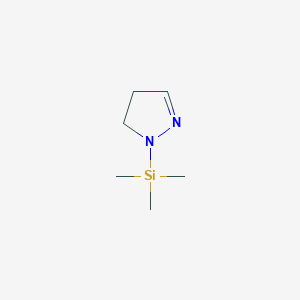

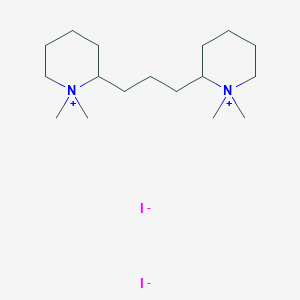
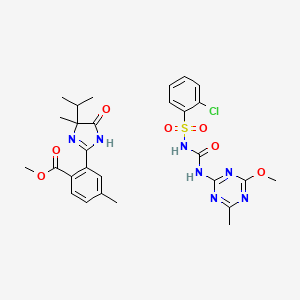



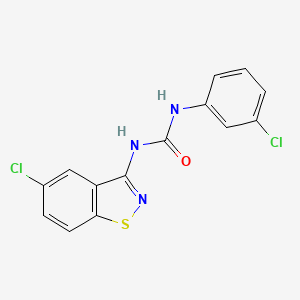
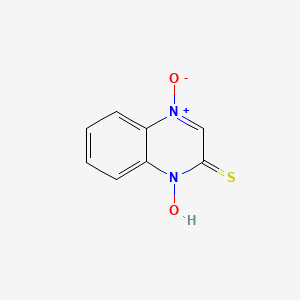

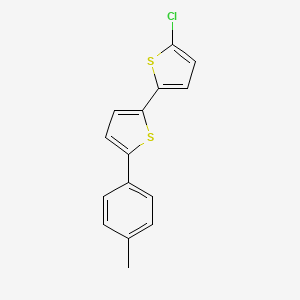
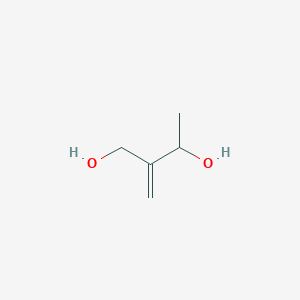
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)
